2,4-Dibromo-3-methylaniline
Overview
Description
2,4-Dibromo-3-methylaniline is an organic compound with the molecular formula C7H7Br2N It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 3rd position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-methylaniline typically involves multiple steps:
Nitration: The starting material, 3-methylaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Finally, bromination is carried out to introduce bromine atoms at the 2nd and 4th positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using efficient catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-3-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of bromine atoms, the compound can participate in further substitution reactions.
Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Coupling Reactions: Palladium catalysts with boronic acids or esters.
Major Products Formed:
Substituted Anilines: Further substitution can lead to various substituted anilines.
Coupled Products: Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
2,4-Dibromo-3-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-methylaniline involves its interaction with various molecular targets. The bromine atoms and the amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and chemical reactions, making the compound useful in various applications .
Comparison with Similar Compounds
- 2,6-Dibromo-4-methylaniline
- 3,5-Dibromo-4-methylaniline
- 2,4-Dibromoaniline
Comparison: 2,4-Dibromo-3-methylaniline is unique due to the specific positioning of the bromine atoms and the methyl group. This unique structure influences its reactivity and applications compared to other similar compounds. For instance, the presence of the methyl group at the 3rd position can affect the compound’s steric and electronic properties, making it distinct in its chemical behavior .
Properties
IUPAC Name |
2,4-dibromo-3-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXAUHLGBCXUME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565147 | |
Record name | 2,4-Dibromo-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80948-78-3 | |
Record name | 2,4-Dibromo-3-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80948-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dibromo-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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